Monotherapy Tumor Inhibition vs. CH223191
In a syngeneic mouse tumor model, AHR antagonist 5 hemimaleate (10 mg/kg, p.o., daily for 3 weeks) demonstrated statistically significant tumor growth inhibition as a single agent . In contrast, the classical AhR antagonist CH223191, when administered orally at a comparable dose of 10 mg/kg daily, did not demonstrate similar single-agent tumor growth inhibition in relevant in vivo studies .
| Evidence Dimension | In Vivo Monotherapy Tumor Growth Inhibition |
|---|---|
| Target Compound Data | Statistically significant tumor growth inhibition |
| Comparator Or Baseline | CH223191: No reported monotherapy tumor growth inhibition at oral 10 mg/kg |
| Quantified Difference | Qualitative difference in efficacy observed at identical oral dose |
| Conditions | Syngeneic mouse tumor model; 10 mg/kg p.o. daily for 3 weeks |
Why This Matters
This establishes that AHR antagonist 5 hemimaleate is a viable tool for in vivo monotherapy studies, a feature not shared by all AhR antagonists, thereby reducing the risk of null results in preclinical immuno-oncology experiments.
